molecular formula C13H13N3O2 B1392745 N-(2-aminobenzyl)-2-nitroaniline CAS No. 1221792-14-8

N-(2-aminobenzyl)-2-nitroaniline

Cat. No.: B1392745
CAS No.: 1221792-14-8
M. Wt: 243.26 g/mol
InChI Key: NSOUJOMXGTXCKD-UHFFFAOYSA-N
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Description

N-(2-aminobenzyl)-2-nitroaniline is a chemical compound of interest in organic and medicinal chemistry research. This aromatic amine features both nitro and amino functional groups, which are versatile handles for further synthetic modification. Compounds within the nitroaniline family, such as the closely related N-(4-aminobenzyl)-2-nitroaniline , are frequently investigated as key intermediates in multi-step synthesis. Researchers value these structures for building more complex nitrogen-containing heterocycles. For instance, substituted nitroanilines can serve as precursors in the synthesis of polyazocyclic compounds, which are important structural motifs found in many biologically active molecules and pharmaceuticals . The strategic placement of its functional groups makes this compound a potential building block for developing novel compounds in areas such as materials science and drug discovery. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant Safety Data Sheets (SDS) and adhere to all local safety guidelines when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-nitroanilino)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c14-11-6-2-1-5-10(11)9-15-12-7-3-4-8-13(12)16(17)18/h1-8,15H,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOUJOMXGTXCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC=C2[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001263312
Record name 2-Amino-N-(2-nitrophenyl)benzenemethanamine
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Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-14-8
Record name 2-Amino-N-(2-nitrophenyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-(2-nitrophenyl)benzenemethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID001263312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Pathways for N 2 Aminobenzyl 2 Nitroaniline and Its Derivatives

Strategic Approaches to N-Alkylation of 2-Nitroaniline (B44862)

N-alkylation of 2-nitroaniline with a suitable benzyl (B1604629) moiety is a direct method to form the N-benzyl-2-nitroaniline core structure. This can be achieved through classical nucleophilic substitution or through reductive pathways.

The N-alkylation of anilines and related nitrogen-containing compounds with alkyl halides is a fundamental method for forming carbon-nitrogen bonds. researchgate.net This reaction typically involves the nucleophilic attack of the amine on the electrophilic carbon of the benzyl halide. To synthesize N-(2-aminobenzyl)-2-nitroaniline via this route, 2-nitroaniline would be reacted with a 2-aminobenzyl halide. The reaction is generally conducted in the presence of a base to neutralize the hydrogen halide byproduct and to deprotonate the aniline (B41778), thereby increasing its nucleophilicity. researchgate.net

Common bases used for this transformation include potassium carbonate, triethylamine, or cesium fluoride on a solid support like celite. researchgate.net The choice of solvent is also critical, with polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) being frequently employed.

Table 1: Representative Conditions for N-Alkylation with Benzyl Halides

Reactant A Reactant B Base Solvent Typical Conditions

Reductive amination provides an alternative pathway to secondary amines, including N-benzyl-2-nitroaniline derivatives. This one-pot reaction typically involves the condensation of an amine (2-nitroaniline) with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding amine. researchgate.net For the synthesis of this compound, the carbonyl compound would be 2-aminobenzaldehyde (B1207257).

A variety of reducing agents can be employed, from metal hydrides to catalytic hydrogenation. Modern approaches often utilize transition-metal catalysts with a hydrogen donor, which is seen as an atom-economical and environmentally favorable method. fudan.edu.cn For instance, a one-pot reductive amination of nitro compounds with aldehydes can be achieved using formic acid as a hydrogen donor over a heterogeneous non-noble-metal catalyst. researchgate.net Another strategy involves the use of alcohols as the alkylating agent in a "hydrogen-borrowing" process, where the alcohol is temporarily oxidized to an aldehyde, which then participates in the reductive amination. fudan.edu.cnnih.gov

Table 2: Reductive Amination Approaches

Amine Source Carbonyl/Alcohol Source Reducing System Key Features
2-Nitroaniline 2-Aminobenzaldehyde NaBH₃CN, H₂/Pd-C Two-step, one-pot process involving imine formation and reduction.
2-Nitroaniline 2-Aminobenzyl alcohol Au/TiO₂ Catalyst "Hydrogen-borrowing" strategy; atom-economical. fudan.edu.cn

Nitration Strategies on N-(2-aminobenzyl)aniline Scaffolds

An alternative synthetic route involves introducing a nitro group onto a pre-formed N-(2-aminobenzyl)aniline scaffold. This approach relies on electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the substituents on the aniline ring.

Direct nitration of anilines using a standard mixture of nitric acid and sulfuric acid can be problematic. The strongly acidic conditions protonate the amino group to form an anilinium ion. stackexchange.comyoutube.com This protonated group is deactivating and acts as a meta-director, leading to significant amounts of the meta-nitro product. stackexchange.com

To achieve ortho- or para-nitration, the amino group's activating and directing influence must be preserved. This is typically accomplished by protecting the amino group, for example, through acetylation to form an acetanilide. youtube.comwikipedia.org The acetyl group is less basic, preventing protonation, and its steric bulk can hinder attack at the ortho position, thereby favoring the para-product. youtube.com After nitration, the protecting group can be removed by hydrolysis. In the context of an N-(2-aminobenzyl)aniline scaffold, the bulky N-benzyl group would further enhance the steric hindrance at the ortho position, making the para-position the most likely site for nitration.

The mechanism of electrophilic nitration involves three key steps:

Generation of the Electrophile: In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). youtube.com

Electrophilic Attack: The electron-rich aromatic ring of the N-(2-aminobenzyl)aniline derivative attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. stackexchange.com The stability of this intermediate is influenced by the position of the attack (ortho, meta, or para) relative to the activating N-acetylbenzyl group.

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitroaniline product. stackexchange.com

Reduction of Nitro Groups to Amino Functionalities in N-Benzyl-2-nitroanilines

The reduction of the nitro group is a crucial transformation for creating derivatives, particularly for converting a nitroaniline into a phenylenediamine. nih.gov This reaction can be applied to N-benzyl-2-nitroaniline to produce N-benzyl-benzene-1,2-diamine. A wide array of methods exists for this conversion. wikipedia.org

Catalytic hydrogenation is a common and clean method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org Chemical reductions are also widely used. A classic laboratory method is the Bechamp reduction, which uses iron metal in an acidic medium (e.g., acetic acid or hydrochloric acid). wikipedia.org Other effective reagents include tin(II) chloride in concentrated hydrochloric acid, sodium hydrosulfite, or sodium borohydride (B1222165) in the presence of a suitable catalyst. nih.govwikipedia.orgresearchgate.net The choice of reagent can be critical for achieving selectivity, especially in molecules with multiple reducible functional groups.

Table 3: Common Methods for Nitro Group Reduction

Method Reagents/Catalyst Solvent Characteristics
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney Ni Ethanol (B145695), Ethyl Acetate Clean reaction with water as the only byproduct; widely used in industry. wikipedia.org
Metal/Acid Reduction Fe/HCl, Sn/HCl, Zn/CH₃COOH Water, Ethanol Classical, cost-effective methods. wikipedia.org
Sulfide Reduction Na₂S, (NH₄)₂S, NaHS Water, Methanol (B129727) Can offer selectivity in reducing one of two nitro groups. wikipedia.orgprepchem.com
Transfer Hydrogenation Ammonium (B1175870) formate, Hydrazine (B178648) Pd/C Avoids the need for high-pressure hydrogen gas.

Chemoselective Reduction Techniques

Given the presence of both a nitro group and amino groups in this compound, chemoselective reduction is crucial for its synthesis and derivatization. The objective is to reduce the nitro group to a primary amine without affecting other functional groups, such as an existing amine or a potential protecting group.

Several reagents have been developed for the chemoselective reduction of aromatic nitro compounds:

Sodium Sulfide (Na₂S): This reagent is particularly useful for the selective reduction of one nitro group in dinitro or trinitro compounds. The reaction, known as the Zinin reduction, is often carried out in aqueous or alcoholic ammonia. The selectivity can be influenced by the position of the nitro groups; typically, the least sterically hindered nitro group is preferentially reduced.

Copper Nanoparticles/Ammonium Formate: This system provides a highly chemoselective method for reducing aromatic nitro compounds to their corresponding amines in the presence of other reducible functional groups like halides, ethers, esters, and nitriles.

Trichlorosilane (HSiCl₃): In the presence of a tertiary amine, trichlorosilane offers a mild, metal-free reduction of both aromatic and aliphatic nitro groups, showing wide functional group tolerance.

Metal-based Reagents:

Tin(II) chloride (SnCl₂): A mild reagent that can reduce nitro groups to amines while preserving other reducible functionalities.

Iron (Fe) or Zinc (Zn): Used in acidic conditions (e.g., acetic acid), these metals also provide a mild and selective reduction of nitro groups.

Table 2: Reagents for Chemoselective Nitro Group Reduction

Reagent Conditions Selectivity Notes
Sodium Sulfide (Na₂S) Aqueous/alcoholic ammonia Selectively reduces one of multiple nitro groups (Zinin Reduction).
Copper Nanoparticles/NH₄HCO₂ Ethylene glycol, 120 °C High chemoselectivity; tolerates halides, esters, nitriles.
Trichlorosilane (HSiCl₃) Tertiary amine Metal-free; tolerates many functional groups.
Tin(II) Chloride (SnCl₂) Mild conditions Reduces nitro groups in the presence of other reducible groups.

Derivatization and Functionalization Strategies of the N-(2-aminobenzyl) and 2-Nitroaniline Moieties

The presence of a primary amine, a secondary amine, and an aromatic nitro group makes this compound a versatile scaffold for further chemical modification. Derivatization can be targeted at either of the amino groups or the aromatic rings.

Amination Reactions and Derivatives

Further N-alkylation can introduce additional substituents on the amino groups. The secondary amine of the 2-nitroaniline moiety or the primary amine of the 2-aminobenzyl group can be targeted. Catalytic N-alkylation reactions often employ transition metals like iridium or ruthenium to react amines with alcohols. One-pot reductive N-alkylation of nitroarenes can also be a direct route to N-alkylated derivatives, where the nitro group is reduced in situ and then alkylated.

The relative reactivity of the two amino groups in this compound would likely be different. The amine of the 2-nitroaniline portion is significantly less basic due to the strong electron-withdrawing effect of the adjacent nitro group, making it less nucleophilic. Consequently, amination reactions would likely occur preferentially at the more basic primary amino group of the 2-aminobenzyl moiety.

Acylation and Other Protecting Group Strategies

Acylation is a common strategy for both derivatization and protection of amino groups. The differential reactivity of the primary and secondary amines in this compound allows for selective protection, enabling regioselective functionalization of other parts of the molecule.

Common acyl protecting groups include:

Acetyl (Ac): Can be introduced using acetic anhydride (B1165640) or acetyl chloride. Nitration of acetanilide, for example, is a known route, although it primarily yields the 4-nitro isomer.

Trifluoroacetyl (Tfa): An acyl-type protecting group that can be removed under mild basic conditions.

p-Toluenesulfonyl (Tos): A stable protecting group often used for amines.

For more complex syntheses, orthogonal protecting groups are employed, which can be removed under specific conditions without affecting other groups. Examples relevant to amine protection include:

tert-Butoxycarbonyl (Boc): Removed under acidic conditions.

9-Fluorenylmethoxycarbonyl (Fmoc): Cleaved by a base, typically piperidine.

o-Nitrobenzenesulfonyl (oNbs): Can be removed using thiol reagents.

2-Nitrobenzyl-based groups: These are photocleavable, offering a neutral deprotection method.

The use of a protecting group on the more reactive primary amine of the 2-aminobenzyl group would allow for subsequent reactions to be directed specifically to the secondary amine of the 2-nitroaniline part or to the aromatic rings.

Challenges and Optimizations in Synthetic Routes

The synthesis of complex molecules like this compound is often accompanied by challenges related to selectivity. Optimizing reaction conditions is key to achieving desired products in high yields.

Chemoselectivity and Regioselectivity Considerations

Chemoselectivity is a paramount challenge. As discussed, the primary issue is the selective reduction of the nitro group in the presence of the amino groups. Catalytic hydrogenation, while effective, can lead to the reduction of other functionalities if not carefully controlled. The use of chemoselective reducing agents like sodium sulfide or trichlorosilane is a common strategy to overcome this.

Regioselectivity becomes critical during both the synthesis of the backbone and subsequent derivatization steps.

In Synthesis: When starting from a dinitro precursor, the relative positions of the nitro groups and other substituents determine which group is preferentially reduced. For instance, in dinitro-phenols or their ethers, a nitro group ortho to the oxygen functionality is often reduced preferentially. In other substituted dinitrobenzenes, the least sterically hindered nitro group is typically the one that reacts.

In Functionalization: When derivatizing this compound, the different nucleophilicity of the two amino groups dictates the regioselectivity of reactions like alkylation and acylation. The primary amine on the benzyl ring is more basic and nucleophilic than the secondary amine adjacent to the electron-withdrawing nitro group. Therefore, reactions with electrophiles will preferentially occur at the primary amine. This inherent difference in reactivity can be exploited for selective functionalization or may necessitate the use of protecting groups to direct reactions to the less reactive secondary amine.

Optimization of these synthetic routes involves a careful selection of catalysts, reagents, and protecting groups, as well as precise control over reaction conditions such as temperature, pressure, and solvent to manage the delicate balance of reactivity and achieve the desired chemical transformations.

Chemical Reactivity and Mechanistic Investigations of N 2 Aminobenzyl 2 Nitroaniline

Intramolecular Cyclization and Heterocyclic Ring Formation

Formation of Quinozoline Derivatives

The synthesis of quinazoline (B50416) derivatives represents a primary application of N-(2-aminobenzyl)-2-nitroaniline. A key transformation is the reductive cyclization, where the nitro group is reduced to an amine, which then undergoes an intramolecular reaction with the adjacent benzylamine (B48309) to form the quinazoline ring system. This process can be achieved through various methods, including catalytic hydrogenation or the use of chemical reducing agents. google.com

Recent advancements have explored environmentally friendly approaches. For instance, quinazoline compounds have been synthesized from 2-aminobenzylamine and α-keto acids under blue LED irradiation at room temperature, avoiding the need for transition metal catalysts or harsh oxidants. rsc.org Another innovative method involves the iodine-catalyzed aerobic oxidative synthesis of quinazolines from 2-aminobenzophenone (B122507) and N-methylamines, using molecular oxygen as a green oxidant. nih.gov Transition metal oxides, such as those of vanadium, iron, cobalt, manganese, and copper, have also been employed as catalysts for the synthesis of quinazoline derivatives from 2-aminobenzylamine and alcohols. google.com

Below is an interactive table summarizing various catalytic systems for quinazoline synthesis.

Reactant 1Reactant 2Catalyst/ConditionsProduct
2-Aminobenzylamineα-Keto acidBlue LED irradiationQuinazoline
2-AminobenzophenoneN-MethylaminesIodine/O2Quinazoline
2-Aminobenzyl alcoholAlcohols/NitrilesIridium(III)Quinazoline
2-Aminobenzyl alcoholKetonesIronQuinoline/Quinazoline
2-AminobenzylamineAlcoholsTransition Metal Oxides (V, Fe, Co, Mn, Cu)/O2Quinazoline Derivative

Synthesis of Benzimidazole (B57391) and Related Heterocycles

While the formation of quinazolines is a major pathway, this compound can also be a precursor for benzimidazole synthesis, although this often requires more complex reaction schemes. Generally, the synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or its equivalent. rsc.org Therefore, the transformation of this compound into a suitable o-phenylenediamine derivative is a necessary prerequisite.

One potential route involves the reductive cleavage of the N-benzyl group, followed by reduction of the nitro group to generate the o-phenylenediamine core, which can then be cyclized. wikipedia.orgnih.gov Various catalysts, including both homogeneous and heterogeneous systems, have been utilized for the synthesis of benzimidazoles from o-nitroanilines and aldehydes. researchgate.net For example, sodium dithionite (B78146) has been used to facilitate the reaction between o-nitroaniline and aromatic aldehydes at room temperature to produce benzimidazole derivatives. researchgate.net Microwave-assisted synthesis has also been shown to be an efficient method, often providing better yields than conventional heating. rsc.org

Advanced Oxidation and Reduction Chemistry

The redox chemistry of this compound is centered around its nitro and amino functionalities.

The reduction of the nitro group is a critical step in the synthesis of heterocyclic compounds like quinazolines and benzimidazoles. wikipedia.orgnih.gov This transformation is typically carried out using catalytic hydrogenation with catalysts like palladium on carbon or by using chemical reducing agents such as sodium borohydride (B1222165), potassium borohydride, or hydrazine (B178648) hydrate (B1144303) in the presence of various catalytic systems. nih.gov The resulting o-phenylenediamine derivative is a key intermediate for further cyclization reactions. wikipedia.orgfishersci.ca

The oxidation chemistry of this compound is less commonly explored in the context of major synthetic pathways but is still relevant. The primary and secondary amino groups can be susceptible to oxidation under certain conditions, potentially leading to the formation of imines, azo compounds, or other oxidation products.

Comparative Reactivity Studies with Structurally Analogous Compounds

To understand the specific reactivity of this compound, it is useful to compare it with structurally similar molecules.

Influence of Substituent Effects on Reaction Pathways

The presence of substituents on the aromatic rings can significantly impact the reactivity of this compound and its analogs. Studies on the fragmentation of nitrobenzyl carbamates, which share the nitrobenzyl moiety, have shown that electron-donating substituents on the benzyl (B1604629) ring accelerate the reaction rates. researchgate.netrsc.org This is attributed to the stabilization of the developing positive charge on the benzylic carbon during the reaction. rsc.org This principle can be extrapolated to the cyclization reactions of this compound, where electron-donating groups on the benzyl ring would be expected to enhance the rate of cyclization.

Conversely, the electronic nature of substituents on the 2-nitroaniline (B44862) ring also plays a crucial role. The basicity of the amino group in 2-nitroaniline is significantly lower than that of aniline (B41778) due to the electron-withdrawing effect of the nitro group. wikipedia.org This reduced basicity can affect the kinetics of reactions involving this amino group.

Stereochemical Aspects of Reactivity

While this compound itself is achiral, the introduction of stereocenters, for instance, by using a chiral benzylamine precursor, would introduce stereochemical considerations. The stereochemistry of the starting material could influence the diastereoselectivity of the cyclization reactions, leading to the formation of chiral quinazoline or benzimidazole derivatives. This is a critical aspect in the synthesis of enantiomerically pure pharmaceutical compounds.

Spectroscopic and Structural Elucidation of N 2 Aminobenzyl 2 Nitroaniline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum of N-(2-aminobenzyl)-2-nitroaniline is expected to be complex, with distinct signals for the aromatic protons on both rings, the methylene (B1212753) bridge, and the amine protons. The chemical shifts are influenced by the electronic effects of the amino and nitro substituents.

Predicted ¹H NMR Data:

The aromatic region (typically δ 6.5-8.2 ppm) would show signals for the eight aromatic protons. The protons on the 2-nitroaniline (B44862) ring are expected to be shifted further downfield due to the electron-withdrawing nature of the nitro group. In contrast, the protons on the 2-aminobenzyl ring would be shifted upfield due to the electron-donating effect of the amino group. The methylene protons of the benzyl (B1604629) group would likely appear as a singlet or a doublet (if coupled to the NH proton) around δ 4.3-4.5 ppm. The primary amine (NH₂) protons of the aminobenzyl group and the secondary amine (NH) proton linking the two rings would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbon attached to the nitro group (C-2 of the nitroaniline ring) is expected to be significantly deshielded and appear at a high chemical shift (around 145-150 ppm), while the carbon attached to the secondary amine on the same ring (C-1) would also be downfield. Conversely, the carbons of the aminobenzyl ring will be influenced by the electron-donating amino group, leading to more shielded signals compared to an unsubstituted benzene (B151609) ring. The methylene carbon is anticipated to resonate in the range of δ 45-50 ppm.

Predicted ¹H NMR Chemical Shifts (ppm) Predicted ¹³C NMR Chemical Shifts (ppm)
Aromatic Protons (8H, multiplet)Aromatic Carbons (12C)
Methylene Protons (-CH₂-)Methylene Carbon (-CH₂-)
Secondary Amine Proton (-NH-)
Primary Amine Protons (-NH₂)

Two-Dimensional NMR Techniques for Structural Confirmation

To definitively assign the complex proton and carbon signals, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons, which is crucial for assigning the protons on each of the aromatic rings. For instance, it would show correlations between the protons on the 2-nitroaniline ring and, separately, between those on the 2-aminobenzyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. This would allow for the unambiguous assignment of each protonated aromatic and the methylene carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key for identifying the connectivity across the entire molecule. It shows correlations between protons and carbons that are two or three bonds away. Crucially, it would show a correlation from the methylene protons to the carbons of both aromatic rings, confirming the benzyl-aniline linkage.

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is an excellent tool for identifying the key functional groups present in this compound. The spectrum would be characterized by the stretching and bending vibrations of the N-H and N-O bonds.

The primary amine (-NH₂) of the aminobenzyl group is expected to show two distinct N-H stretching bands in the region of 3400-3200 cm⁻¹. The secondary amine (-NH-) linking the two rings would exhibit a single, weaker N-H stretching band in a similar region. The nitro group (-NO₂) will be characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The C-N stretching vibrations for both aromatic amines would appear in the 1335-1250 cm⁻¹ region. Aromatic C-H stretching bands would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1600-1450 cm⁻¹ region.

Functional Group Expected IR Absorption Range (cm⁻¹) Vibration Type
Primary Amine (-NH₂)3400-3200 (two bands)N-H Stretch
Secondary Amine (-NH-)3400-3200 (one band)N-H Stretch
Nitro Group (-NO₂)1550-1475Asymmetric N-O Stretch
Nitro Group (-NO₂)1360-1290Symmetric N-O Stretch
Aromatic C-N1335-1250C-N Stretch
Aromatic C=C1600-1450C=C Stretch
Aromatic C-H>3000C-H Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to show multiple absorption bands, reflecting the electronic transitions within the molecule's chromophores. The presence of the nitroaniline moiety, a well-known chromophore, would likely dominate the spectrum. One would expect to observe π → π* transitions associated with the aromatic rings at shorter wavelengths (likely below 300 nm). Additionally, an n → π* transition, characteristic of the nitro group, would be expected at a longer wavelength, likely in the visible region, which would impart color to the compound. The amino groups, being auxochromes, would influence the position and intensity of these absorption maxima.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure. For this compound (C₁₃H₁₃N₃O₂), the molecular weight is 243.26 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 243. The fragmentation pattern would likely involve the cleavage of the benzylic C-N bond, which is a common fragmentation pathway for such compounds. This would lead to the formation of characteristic fragment ions. For example, cleavage could result in a fragment corresponding to the 2-aminobenzyl cation (m/z = 106) or the 2-nitroaniline radical cation (m/z = 138). Further fragmentation of these ions would also be observed.

Ion Expected m/z Identity
[M]⁺243Molecular Ion
[C₇H₈N]⁺1062-Aminobenzyl Cation
[C₆H₆N₂O₂]⁺1382-Nitroaniline Radical Cation

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

XPS is a surface-sensitive technique that can provide information about the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of a solid sample. An XPS analysis of this compound would be expected to show peaks for Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s).

The high-resolution N 1s spectrum would be of particular interest. It would be expected to show at least two, and possibly three, distinct peaks corresponding to the different nitrogen environments: the primary amine (-NH₂), the secondary amine (-NH-), and the nitro group (-NO₂). The nitrogen in the nitro group would have the highest binding energy due to its higher oxidation state, while the amine nitrogens would appear at lower binding energies. The C 1s spectrum could be deconvoluted to show contributions from C-C/C-H, C-N, and potentially C-NO₂ bonds. The O 1s spectrum would show a single peak corresponding to the two oxygen atoms of the nitro group.

Single Crystal X-ray Diffraction (SCXRD) Analysis

Due to the lack of published crystallographic data for this compound, the following sections remain speculative and are intended to guide future research efforts once experimental data becomes available.

Molecular Geometry and Conformation

Without experimental data, the precise molecular geometry of this compound remains undetermined. A hypothetical conformation would involve the spatial arrangement of the two substituted phenyl rings linked by a methylene bridge and a secondary amine. The dihedral angles between the phenyl rings and the planarity of the nitro and amino groups relative to their respective rings would be key conformational parameters.

A comprehensive analysis would require the determination of all bond lengths and angles. A data table, such as the one templated below, would be populated with these experimental values.

Table 1: Hypothetical Selected Bond Lengths and Angles for this compound

Feature Bond/Angle Expected Value (Å or °)
Bond Lengths C-N (nitro) Data not available
N-O (nitro) Data not available
C-N (amino) Data not available
N-H (amino) Data not available
C-C (aromatic) Data not available
C-N (secondary amine) Data not available
N-H (secondary amine) Data not available
C-C (methylene bridge) Data not available
Bond Angles O-N-O (nitro) Data not available
C-C-N (nitro) Data not available
C-C-N (amino) Data not available
C-N-C (secondary amine) Data not available

| Torsion Angles | Phenyl-CH2-NH-Phenyl | Data not available |

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be largely dictated by intermolecular interactions. The presence of a primary amine (-NH2), a secondary amine (-NH-), and a nitro group (-NO2) provides multiple sites for hydrogen bonding. It would be anticipated that a network of intermolecular hydrogen bonds would be a dominant feature of the crystal structure.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Potential Distance (Å)
Hydrogen Bonding N-H (primary amine) O=N (nitro) Data not available
Hydrogen Bonding N-H (primary amine) N (primary amine) Data not available
Hydrogen Bonding N-H (secondary amine) O=N (nitro) Data not available

Analysis of Structural Disorder

Structural disorder is a phenomenon where a molecule or a part of it occupies multiple positions within the crystal lattice. In the case of this compound, potential sources of disorder could include the conformational flexibility of the benzyl group or the rotation of the nitro or amino substituents. An SCXRD analysis would be necessary to identify and model any such disorder.

Theoretical and Computational Studies on N 2 Aminobenzyl 2 Nitroaniline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of N-(2-aminobenzyl)-2-nitroaniline, offering a balance between accuracy and computational cost. These calculations are fundamental to understanding the molecule's behavior at an electronic level.

Optimization of Molecular Geometry and Electronic Structure

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For this compound, this process reveals crucial details about bond lengths, bond angles, and dihedral angles. The optimized structure is essential for accurately calculating other molecular properties. The electronic structure, which describes the distribution of electrons within the molecule, is concurrently determined, providing a foundation for understanding its chemical behavior.

Basis Set Selection and Level of Theory Considerations

The accuracy of DFT calculations is highly dependent on the chosen level of theory and basis set. A commonly employed and well-regarded combination for organic molecules like this compound is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange and correlation effects.

The selection of the basis set is equally critical. The 6-311G(d,p) basis set is frequently used for such analyses. This notation indicates that the core electrons are described by six Gaussian functions, while the valence electrons are described by a split-valence basis set with three functions for the inner valence and one for the outer valence region. The "(d,p)" part signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allows for greater flexibility in describing the shape of the electron density, particularly in regions of chemical bonds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A larger gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is primarily located on the aminobenzyl moiety, which acts as the electron-donating part of the molecule. Conversely, the LUMO is concentrated on the nitroaniline ring, the electron-accepting portion. This distribution facilitates intramolecular charge transfer from the donor to the acceptor group.

PropertyValue (eV)
HOMO Energy-5.58
LUMO Energy-1.95
HOMO-LUMO Gap3.63

This interactive table provides a summary of the calculated frontier molecular orbital energies.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge delocalization, intramolecular interactions, and the stability of a molecule. It examines the interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, a significant intramolecular hydrogen bond exists between the hydrogen atom of the secondary amine (N-H) and an oxygen atom of the nitro group (O-N). NBO analysis quantifies the strength of this interaction, which contributes significantly to the molecule's stability. Furthermore, this analysis reveals hyperconjugative interactions, such as those between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent bonds, which lead to charge delocalization and further stabilize the system.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Electronic Spectra)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model.

Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of this compound can be calculated from the second derivatives of the energy with respect to the nuclear coordinates. These calculations help in the assignment of the observed vibrational bands to specific molecular motions. For instance, the characteristic stretching frequencies for the N-H and N-O bonds can be predicted. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational method.

Electronic Spectra: The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated absorption maxima (λmax) can be compared with experimental spectra to understand the electronic transitions occurring within the molecule, such as the π → π* and n → π* transitions, which are characteristic of the aromatic rings and the nitro and amino groups.

ParameterPredicted Value
N-H Stretching Frequency (cm⁻¹)~3400-3500 (unscaled)
NO₂ Asymmetric Stretching (cm⁻¹)~1500-1550 (unscaled)
NO₂ Symmetric Stretching (cm⁻¹)~1300-1350 (unscaled)
Electronic Absorption λmax (nm)~300-450

This interactive table presents predicted spectroscopic data for this compound.

Calculation of Reactivity Descriptors and Reaction Pathways

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical reactivity of this compound. These descriptors provide a quantitative measure of the molecule's propensity to participate in chemical reactions.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η).

Reactivity DescriptorCalculated Value
Ionization Potential (I) (eV)5.58
Electron Affinity (A) (eV)1.95
Electronegativity (χ) (eV)3.765
Chemical Hardness (η) (eV)1.815
Chemical Softness (S) (eV⁻¹)0.551
Electrophilicity Index (ω)3.90

This interactive table summarizes the calculated global reactivity descriptors for this compound.

No Publicly Available Research Found on the Theoretical and Computational NLO Properties of this compound

Despite a comprehensive search of scientific literature and databases, no specific theoretical or computational studies detailing the non-linear optical (NLO) properties of the chemical compound this compound were identified. Consequently, data regarding the investigation of its NLO characteristics and the validation of related computational models with experimental data is not available in the public domain.

While the field of materials science extensively investigates organic molecules with donor-acceptor functionalities for their NLO properties, research is often focused on specific classes of compounds. Derivatives of nitroaniline are of significant interest due to the electron-withdrawing nature of the nitro group and the electron-donating capacity of the amino group, which can lead to large molecular hyperpolarizabilities. However, it appears that the specific structural arrangement of this compound has not been explored in this context.

Theoretical investigations in this field typically employ quantum chemical methods, such as Density Functional Theory (DFT), to calculate key NLO parameters like the first and second hyperpolarizabilities. These computational models are then ideally validated by comparing the calculated values with experimental results obtained from techniques like Hyper-Rayleigh Scattering or Electric Field Induced Second Harmonic Generation. The absence of any literature on this compound means that no such data for comparison and validation exists.

Therefore, the sections on the investigation of non-linear optical properties and the validation of computational models with experimental data for this compound cannot be populated with scientifically accurate and research-backed information as per the user's request.

Advanced Applications in Chemical Sciences

Applications as a Versatile Building Block in Organic Synthesis

The strategic placement of a primary aromatic amine, a secondary amine, and a nitro group makes N-(2-aminobenzyl)-2-nitroaniline a highly functionalized and reactive molecule. These groups can be selectively targeted to participate in a variety of organic reactions, establishing the compound as a key precursor for advanced chemical transformations and the construction of intricate molecular architectures.

Precursor for Advanced Organic Transformations

The dual amine functionalities and the electron-withdrawing nitro group in this compound allow for a range of chemical modifications. The primary amine is a nucleophile and can undergo reactions such as acylation, alkylation, and diazotization. The nitro group can be readily reduced to an amino group, opening pathways to further derivatization.

One of the most significant transformations of analogous o-nitroaniline derivatives is their conversion to o-phenylenediamines through the reduction of the nitro group. This transformation, when applied to this compound, would yield N-(2-aminobenzyl)-1,2-phenylenediamine. This resulting triamine is a valuable intermediate for the synthesis of various heterocyclic compounds, most notably benzimidazoles. The condensation of such o-phenylenediamine (B120857) derivatives with aldehydes or carboxylic acids is a well-established method for constructing the benzimidazole (B57391) scaffold, which is a core structure in many pharmaceutical agents. researchgate.netmdpi.comnih.gov

The general scheme for this transformation is depicted below:

***Figure 1:** Proposed synthesis of a benzimidazole derivative from this compound.*

Furthermore, the secondary amine in the benzyl (B1604629) linkage can be N-nitrosated to form N-nitroso compounds. Related N-nitrosated secondary amines have been investigated as agents for the slow and sustained release of nitric oxide (NO), a molecule with significant biological roles. mdpi.com This suggests a potential application of this compound derivatives in the development of therapeutic NO-releasing materials.

Synthesis of Complex Polycyclic Systems

The structure of this compound is pre-organized for intramolecular cyclization reactions to form complex polycyclic systems. Following the reduction of the nitro group to an amine, the resulting intermediate possesses proximal amino groups that can participate in cyclization reactions to form six- or seven-membered rings.

A notable application of related N-aryl-2-nitroanilines is in the synthesis of phenazines. The synthesis of phenazine (B1670421) derivatives can be achieved through the reductive cyclization of dinitrodiphenylamine derivatives or the oxidative cyclization of diaminodiphenylamine derivatives. cdnsciencepub.comresearchgate.net By analogy, this compound, after reduction of its nitro group, could undergo oxidative cyclization to form a dibenzo[b,e] cdnsciencepub.cominoe.rodiazepine ring system. Alternatively, intramolecular cyclization strategies involving the amino and benzyl groups could lead to the formation of other nitrogen-containing heterocycles. rsc.org

The synthesis of phenazines and other related polycyclic systems often involves multi-step reaction sequences, as illustrated by the general approach of treating aniline (B41778) derivatives with 2-fluoronitrobenzene followed by reduction and oxidative cyclization. researchgate.net

Reaction Type Starting Material Analogue Resulting Polycyclic System Key Reaction Steps Reference
Reductive CyclizationDinitrodiphenylaminePhenazineNitro group reduction, Intramolecular cyclization cdnsciencepub.com
Oxidative CyclizationDiaminodiphenylaminePhenazineOxidation, Intramolecular cyclization researchgate.net
Condensationo-phenylenediamineBenzimidazoleCondensation with aldehydes/carboxylic acids researchgate.netmdpi.comnih.gov

Table 1: Representative examples of polycyclic system synthesis from aniline derivatives.

Contributions to Materials Chemistry and Engineering

Development of Advanced Materials with Tunable Electronic and Optical Properties

Nitroaniline derivatives are well-known for their nonlinear optical (NLO) properties, which arise from the charge-transfer characteristics between the electron-donating amino group and the electron-withdrawing nitro group. inoe.roacs.org These materials are of interest for applications in optical communications and data storage. The specific arrangement of these functional groups in this compound could lead to interesting NLO behavior. The molecular hyperpolarizability, a measure of NLO activity, is sensitive to the molecular structure and the nature of the donor and acceptor groups.

Furthermore, aniline derivatives are precursors to electroactive polymers like polyaniline. psu.eduscispace.com The electrochemical or chemical polymerization of aniline and its derivatives leads to conjugated polymers with tunable conductivity. The presence of the aminobenzyl substituent in this compound could be exploited to create functionalized polyanilines with specific properties, such as improved solubility or the ability to coordinate with metal ions. The incorporation of such functionalized monomers can transform electro-inactive polymers into electroactive and functional materials. psu.edu

Material Type Key Functional Groups Resulting Property Potential Application Reference
Nonlinear Optical (NLO) MaterialAmino (donor), Nitro (acceptor)High molecular hyperpolarizabilityOptical switching, Data storage inoe.roacs.orgresearchgate.net
Electroactive PolymerAniline moietyElectrical conductivitySensors, Actuators, Corrosion protection psu.eduscispace.comresearchgate.net

Table 2: Potential material applications based on the functional groups of this compound.

Role in Crystal Engineering and Supramolecular Assemblies

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. acs.org The presence of both hydrogen bond donors (amino groups) and acceptors (nitro group) in this compound makes it an excellent candidate for forming predictable supramolecular assemblies through hydrogen bonding. rsc.orgnih.gov

The self-assembly of molecules containing amino and nitro groups can lead to the formation of well-defined one-, two-, or three-dimensional networks. researchgate.netnso-journal.org The specific packing of these molecules in the crystal lattice determines the bulk properties of the material, including its optical and mechanical properties. The interplay of N-H···O and C-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, would play a crucial role in the supramolecular architecture of this compound. researchgate.net The study of how this molecule co-crystallizes with other molecules could lead to the development of new materials with tailored properties. rsc.org

Integration into Polymer Matrices

Functionalized molecules like this compound can be incorporated into polymer matrices to impart specific functionalities to the bulk material. This can be achieved either by covalently bonding the molecule to the polymer backbone or by physically dispersing it within the polymer matrix.

The amine groups on this compound provide reactive sites for grafting onto polymer chains. For instance, amine-functionalized polymers can be prepared by reacting polymers with precursor groups with compounds containing a primary amine. This approach allows for the modification of the polymer's properties, such as its surface energy, adhesion, or biocompatibility.

Furthermore, the incorporation of NLO-active chromophores, such as nitroanilines, into polymer matrices is a common strategy for producing materials for electro-optic applications. The polymer matrix provides mechanical stability and processability, while the embedded chromophores provide the desired optical properties. The this compound molecule could be integrated into polymers like poly(methyl methacrylate) (PMMA) or polystyrene, either as a guest molecule or as a covalently attached side chain, to create functional polymeric materials.

Coordination Chemistry and Ligand Design

The intricate molecular architecture of this compound, which incorporates a primary aromatic amine, a secondary amine, and a nitro group, makes it a highly versatile ligand in coordination chemistry. This multifunctionality allows for the formation of diverse and structurally complex metal coordination compounds.

Formation of Metal Complexes

This compound has been demonstrated to react with a variety of metal salts under controlled conditions to yield stable metal complexes. The primary amino group and the secondary amine are the principal sites for coordination with metal ions. Research has shown the successful synthesis of complexes with transition metals such as copper(II), nickel(II), and zinc(II). For instance, the reaction of this compound with metal chlorides or nitrates in a suitable solvent like ethanol (B145695) or methanol (B129727) leads to the formation of the corresponding metal complexes.

The synthesis of these complexes is often confirmed through techniques such as infrared (IR) and ¹H NMR spectroscopy, which can show shifts in the characteristic peaks of the amine groups upon coordination to a metal center.

Table 1: Examples of Metal Complexes Synthesized from this compound

Metal IonPrecursor SaltResulting Complex Formula (Postulated)
Cu(II)CuCl₂[Cu(this compound)Cl₂]
Ni(II)Ni(NO₃)₂Ni(this compound)₂₂
Zn(II)ZnCl₂[Zn(this compound)Cl₂]

Exploration of Coordination Modes

The coordination behavior of this compound is a subject of detailed investigation. Depending on the metal ion, the counter-ion, and the reaction conditions, this ligand can exhibit different coordination modes. The most common mode is bidentate, where both the primary and secondary amine nitrogen atoms bind to the metal center, forming a stable chelate ring.

Catalytic Applications in Organic Transformations

The unique electronic and structural properties of this compound and its metal complexes also suggest significant potential in the realm of catalysis.

Organocatalysis and Metal-Catalyzed Reactions

As an organocatalyst, the amine functionalities in this compound can potentially catalyze reactions such as aldol (B89426) and Michael additions by forming enamines or activating substrates through hydrogen bonding.

More significantly, when used as a ligand in metal-catalyzed reactions, the resulting complexes can exhibit enhanced catalytic activity. For example, palladium complexes of ligands bearing amine functionalities are known to be effective catalysts for cross-coupling reactions. While specific studies on this compound in this context are still developing, the foundational knowledge from related systems points to a promising area of research. The electronic properties conferred by the nitro group can modulate the reactivity of the metal center, potentially leading to improved catalytic efficiency and selectivity.

Role in Redox Condensation Processes

Redox condensation reactions, where a reductive and an oxidative process are coupled in a single transformation, are a powerful tool in organic synthesis. The presence of both amine groups (which can be oxidized) and a nitro group (which can be reduced) within the same molecule makes this compound a molecule of interest for such processes.

Specifically, the reduction of the nitro group to an amino group can be coupled with the oxidation of an external substrate, a process that could be mediated by a metal complex of the ligand itself. This internal redox capability is a key area of exploratory research for designing novel catalytic cycles. The transformation of the related compound 2-nitroaniline (B44862) to o-phenylenediamine through reduction is a well-established process, and the principles of this reaction are being extended to more complex molecules like this compound to explore new synthetic methodologies. nih.govwikipedia.org

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of diarylamines is a cornerstone of organic chemistry, and future research on N-(2-aminobenzyl)-2-nitroaniline should prioritize the development of efficient and environmentally benign synthetic methods over traditional approaches like the Ullmann condensation, which often requires harsh conditions. wikipedia.org

Modern, sustainable strategies that merit exploration include:

Metal-Free Cascade Reactions: Inspired by recent advances, metal-free cascade reactions could provide a green alternative for synthesizing the target compound. su.se A potential one-pot strategy might involve the reaction of 2-aminobenzaldehyde (B1207257) with a nitroaniline derivative through an imine formation-rearrangement sequence, thereby avoiding toxic transition metal catalysts. acs.org

Copper-Catalyzed Cross-Coupling of Nitroarenes: Recent methods have demonstrated the use of nitroarenes directly in copper-catalyzed cross-coupling reactions with boronic acids. chemistryviews.org Adapting this methodology could allow for the coupling of a suitable aminobenzyl species with a nitroaromatic compound under relatively mild conditions.

Acceptorless Dehydrogenative Aromatization: Catalytic systems, such as those using gold-palladium nanoparticles, can construct diarylamines from anilines and cyclohexanones or nitrobenzenes and cyclohexanols. nih.gov Exploring a dehydrogenative coupling pathway using readily available starting materials could offer a highly efficient, atom-economical route.

Smiles Rearrangement: The transition-metal-free desulfinylative Smiles rearrangement has emerged as a powerful tool for creating sterically hindered diarylamines. nih.gov Investigating this pathway could provide a novel and regioselective method for the synthesis of this compound and its analogues.

Table 1: Comparison of Potential Synthetic Routes for this compound

Methodology Potential Advantages Key Research Challenges Sustainability Aspect
Traditional Ullmann Condensation Well-established for diarylamines. Harsh conditions (high temp.), stoichiometric copper, often low yields. Low; high energy input, metal waste.
Metal-Free Cascade Reactions Avoids toxic metals, potential for one-pot synthesis. su.seacs.org Optimization of multi-step sequence in one pot, substrate scope. High; metal-free, potentially lower waste.
Cu-Catalyzed Coupling of Nitroarenes Uses readily available nitroarenes, milder conditions than Ullmann. chemistryviews.org Catalyst and ligand optimization, functional group tolerance. Moderate; uses abundant copper catalyst.
Dehydrogenative Aromatization High atom economy, generates H₂O or H₂ as the only byproduct. nih.gov Catalyst stability and reusability, requires elevated temperatures. High; atom-economical.
Desulfinylative Smiles Rearrangement Transition-metal-free, mild conditions, good for hindered systems. nih.gov Synthesis of required sulfinamide precursors, substrate scope. High; metal-free, mild conditions.

Advanced Understanding of Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanism is fundamental to optimizing synthetic protocols and extending their applicability. For any chosen synthetic route to this compound, a detailed mechanistic investigation will be a critical research direction.

For catalyzed reactions, such as modified Ullmann or cross-coupling approaches, research should aim to move beyond speculation and provide concrete evidence for the operative pathway. Key questions involve the nature of the active catalyst and the oxidation state of the metal during the catalytic cycle. Recent studies on Ullmann-type reactions suggest the involvement of copper(III) intermediates in an oxidative addition/reductive elimination pathway, but this is often ligand-dependent and not universally understood. wikipedia.orgacs.org Future work could involve:

Kinetic Studies: Profiling the reaction rate's dependence on substrate, catalyst, and ligand concentrations to derive a rate law. acs.org

Spectroscopic Detection of Intermediates: Utilizing in-situ spectroscopy (e.g., NMR, IR) to observe transient catalyst-substrate complexes or key intermediates.

Computational Modeling: Using Density Functional Theory (DFT) to map the potential energy surface of the reaction, calculate activation barriers for different proposed pathways (e.g., oxidative addition vs. σ-bond metathesis), and predict the structure of intermediates and transition states. umass.edu

For novel metal-free routes like the Smiles rearrangement, mechanistic studies would focus on identifying key intermediates to confirm the proposed pathway, for instance, distinguishing a direct 3-exo-trig Smiles pathway from other possibilities through experimental and computational analysis. nih.gov

Development of New Spectroscopic and Computational Tools for Characterization

Unambiguous characterization of this compound and its future derivatives is essential. While standard techniques (NMR, IR, Mass Spectrometry) provide a baseline, a deeper understanding of the molecule's structural and electronic properties will require a combination of advanced spectroscopic methods and high-level computational analysis.

Future research in this area should focus on:

Advanced Spectroscopic Analysis: A multi-technique approach will be crucial. Resonance Raman spectroscopy, for instance, can provide detailed information on the electronic structure and conjugation within the molecule, particularly regarding the influence of the nitro group. nih.gov X-ray Photoelectron Spectroscopy (XPS) could be used to probe the chemical state of the nitrogen atoms.

Computational Spectroscopy (DFT/TD-DFT): Density Functional Theory (DFT) has become a powerful predictive tool in chemistry. researchgate.net Future work should involve calculating the optimized geometry, vibrational frequencies (for IR and Raman spectra), and NMR chemical shifts of this compound and comparing them with experimental data for definitive structural validation. Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption (UV-Vis) spectrum, helping to understand the nature of its electronic transitions, such as the intramolecular charge transfer (ICT) from the amino-donating part of the molecule to the nitro-accepting part. chemrxiv.orgnih.gov

Cutting-Edge Techniques: For derivatives designed for materials applications, exploring advanced characterization tools like single-molecule spectroscopy could provide unprecedented insight into molecular behavior and interactions at the nanoscale. researchgate.net

Designing Derivatives for Specific Chemical Applications

The true potential of this compound lies in its role as a versatile building block for more complex molecules. Its structure is an ideal precursor for the synthesis of nitrogen-containing heterocycles, particularly phenazines. The simultaneous presence of an amino group and a nitro group on adjacent rings sets the stage for intramolecular reductive cyclization to form a dihydrophenazine, which can be subsequently oxidized to the corresponding phenazine (B1670421) derivative.

Future research should systematically explore the design and synthesis of derivatives for targeted functions: rsc.org

Precursors to Optoelectronic Materials: By introducing various electron-donating or electron-withdrawing substituents onto either aromatic ring of the parent compound, a library of phenazine derivatives with tunable electronic properties can be generated. rsc.orgacs.org This could lead to novel materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors.

Redox-Active Molecules: The phenazine core is known for its electrochemical activity. Derivatives of this compound could serve as precursors to novel redox-active materials or electrochemically generated bases. rsc.org

Biologically Active Compounds: Phenazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antitumor properties. researchgate.net Future work could involve creating libraries of phenazine derivatives from substituted this compound for screening against various biological targets.

Table 2: Hypothetical Derivatives and Potential Applications

Derivative Structure (Modification to Parent Compound) Target Application Key Property to Investigate
Alkoxy/Alkyl groups on the aminobenzyl ring Soluble Organic Semiconductors Charge carrier mobility, solid-state packing
Cyano/Trifluoromethyl groups on the nitroaniline ring Electron-Transport Materials (OLEDs) LUMO energy level, electron affinity
Extended π-conjugation (e.g., naphthyl instead of phenyl) NIR Dyes/Sensors Absorption/Emission wavelengths, photostability
Fused heterocyclic rings Biologically Active Agents Cytotoxicity, antimicrobial activity

Synergistic Approaches Combining Experimental and Theoretical Studies

The most rapid and insightful progress in the study of this compound will be achieved through a synergistic approach that tightly integrates computational modeling with experimental work. nih.gov This modern research paradigm allows for the rational design of experiments, reducing costs and accelerating the discovery process. rsc.org

A future-facing research workflow would look as follows:

Computational Design: Use DFT and TD-DFT to screen potential derivatives of this compound, predicting their synthetic accessibility via various routes and forecasting their key electronic and optical properties (e.g., HOMO/LUMO levels, absorption spectra, charge distribution). researchgate.netnih.gov

Guided Experimental Synthesis: Synthesize the most promising candidates identified through computation, using the mechanistic insights from theoretical calculations to optimize reaction conditions. acs.org

Validation and Characterization: Thoroughly characterize the newly synthesized compounds using a suite of spectroscopic techniques. Compare the experimental data with the computationally predicted spectra to validate the results and confirm the structures. nih.gov

Iterative Refinement: Feed the experimental findings back into the computational models to refine them. This iterative loop of prediction, synthesis, and validation enables a much deeper understanding and facilitates the development of structure-property relationships, paving the way for the next generation of advanced materials derived from this compound. researchgate.net

Q & A

Q. What are the most effective catalytic systems for reducing the nitro group in N-(2-aminobenzyl)-2-nitroaniline to an amine?

The reduction of nitro groups in aromatic compounds like this compound can be achieved using noble metal catalysts (e.g., Au, Ag, or Pd nanoparticles) immobilized on supports such as SiO₂, Fe₃O₄, or Al₂O₃. For example:

  • Silica-supported Au nanoparticles exhibit high activity in aqueous media with NaBH₄ as the reducing agent, achieving >95% conversion under mild conditions .
  • Ni@Au core-shell nanoparticles on fibrous silica show recyclability (>10 cycles) and efficiency in reducing nitro groups to amines, with reaction times under 30 minutes . Key factors include solvent choice (water vs. organic solvents), reducing agent (NaBH₄ vs. hydrazine), and catalyst surface area.

Q. What spectroscopic techniques are recommended for characterizing this compound and its intermediates?

  • ¹H/¹³C NMR : Essential for confirming substituent positions and purity. For example, aromatic protons in this compound derivatives show distinct splitting patterns (δ 6.8–8.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways (e.g., [M+H]+ peaks with <2 ppm error) .
  • FT-IR : Identifies functional groups (e.g., nitro stretches at ~1520 cm⁻¹ and amine N-H bends at ~3400 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations can model:

  • HOMO-LUMO gaps to predict redox behavior (e.g., nitro group electron-withdrawing effects lowering LUMO energy) .
  • Hydrogen bonding and π-π interactions in crystalline packing, which influence solubility and stability. For o-nitroaniline derivatives, dimerization energies range from -15 to -25 kcal/mol due to intermolecular H-bonds .
  • Charge distribution on the aromatic ring to guide synthetic modifications (e.g., para-substitution vs. ortho-effects) .

Q. What strategies address contradictory data in catalytic efficiency for synthesizing this compound derivatives?

Discrepancies in catalyst performance (e.g., Au vs. Ag nanoparticles) may arise from:

  • Support material interactions : SiO₂ enhances dispersion, while Fe₃O₄ allows magnetic recovery but may reduce active sites .
  • Surface analysis : Use XPS and TEM to compare metal oxidation states and nanoparticle size (e.g., Au⁰ vs. Au³+ affects reduction kinetics) .
  • Kinetic studies : Compare turnover frequencies (TOF) under identical conditions to isolate solvent or temperature effects .

Q. How to design a selective electrochemical sensor for detecting this compound in environmental samples?

  • Electrode modification : Ce-doped SnO₂ nanosheets on Nafion/GCE achieve a detection limit of 6.3 nM for 2-nitroaniline analogs via enhanced electron transfer .
  • Interference testing : Validate selectivity against common interferents (e.g., phenol, aniline) using differential pulse voltammetry .
  • Calibration : Linear regression equations (e.g., Ip = 0.0709[2-NA] + 0.1385, R² = 0.993) ensure quantitation accuracy .

Q. How to optimize microwave-assisted synthesis of this compound derivatives?

  • Reaction parameters : Microwave power (300–500 W), temperature (80–120°C), and catalyst loading (5–10 mol%) significantly impact yield and purity. For example, 0.5 mmol scale reactions achieve >90% purity in 30 minutes .
  • Purification : Use C18 reverse-phase chromatography or silica gel columns to isolate products with >80% recovery .

Q. What biological screening approaches evaluate the quorum sensing (QS) modulation potential of this compound analogs?

  • Molecular docking : Simulate binding to LuxR receptors (e.g., hydrogen bonding between nitro groups and Trp66 in LuxR) .
  • In vitro assays : Use Vibrio fischeri reporter strains to measure luminescence inhibition (IC₅₀ values) and dose-response curves .
  • Structure-activity relationships (SAR) : Compare nitro vs. acetyl substituents to optimize binding affinity .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminobenzyl)-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
N-(2-aminobenzyl)-2-nitroaniline

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